molecular formula C20H17Cl2N3O2S B2801477 4-chloro-N-(4-(3-((2-chlorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide CAS No. 1021256-84-7

4-chloro-N-(4-(3-((2-chlorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide

Cat. No. B2801477
CAS RN: 1021256-84-7
M. Wt: 434.34
InChI Key: OSBRYHSXHSQLBP-UHFFFAOYSA-N
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Description

4-chloro-N-(4-(3-((2-chlorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiazole-based molecules that have been studied for their various biological activities.

Scientific Research Applications

Anticancer Properties

Research has demonstrated that derivatives of the mentioned compound exhibit significant pro-apoptotic activity against cancer cell lines. For example, one study synthesized derivatives showing high proapoptotic activity on melanoma cell lines, with some compounds inhibiting human carbonic anhydrase isoforms, suggesting potential for anticancer applications (Yılmaz et al., 2015). Another study on the synthesis and anticancer properties of related compounds highlighted their activity against 60 cancer lines, including melanoma and breast cancer, showing significant selectivity and potency (Ostapiuk et al., 2015).

Antimicrobial Activity

Various synthesized derivatives of the compound have been evaluated for antimicrobial activity, showing promise as antibacterial and antifungal agents. For instance, some derivatives synthesized were found to have good antimicrobial activity, with specific substitutions on the phenyl ring enhancing the activity against both Gram-positive and Gram-negative bacteria as well as fungal species (Chawla, 2016). Another study on 2-phenylamino-thiazole derivatives also demonstrated potent antimicrobial effects against various pathogens, highlighting the potential of these compounds in addressing microbial resistance (Bikobo et al., 2017).

Synthesis of Novel Heterocyclic Compounds

The chemical structure of "4-chloro-N-(4-(3-((2-chlorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide" serves as a foundation for synthesizing various heterocyclic compounds with potential biological activities. Research in this area includes the synthesis of derivatives aiming to explore their pharmacological properties. For example, studies have focused on synthesizing chromone–thiazole hybrids as potential ligands for human adenosine receptors, indicating the versatility of this compound in drug discovery (Cagide et al., 2015).

properties

IUPAC Name

4-chloro-N-[4-[3-[(2-chlorophenyl)methylamino]-3-oxopropyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2N3O2S/c21-15-7-5-13(6-8-15)19(27)25-20-24-16(12-28-20)9-10-18(26)23-11-14-3-1-2-4-17(14)22/h1-8,12H,9-11H2,(H,23,26)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSBRYHSXHSQLBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(4-(3-((2-chlorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide

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